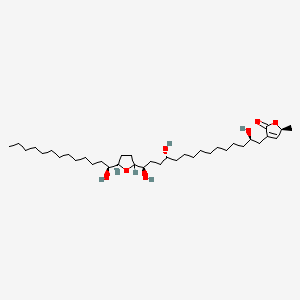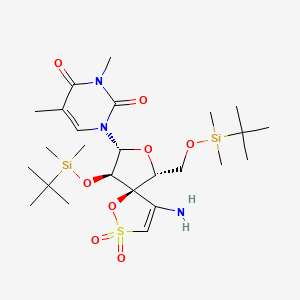
6-ケトリトコール酸
概要
説明
6-ケトリトコール酸は、二次胆汁酸であるリトコール酸の代謝物です。 それは、シトクロムP450酵素、特にCYP3A1およびCYP3A2の作用により、リトコール酸から生成されます 。 この化合物は、C24H38O4の分子式と390.6 g / molの分子量を持っています
科学的研究の応用
6-ケトリトコール酸には、いくつかの科学研究における応用があります。これには以下が含まれます。
化学: 胆汁酸代謝の研究における分析化学の参照標準として使用されます。
生物学: 細胞プロセスにおける役割、および細胞生存率とアポトーシスへの影響について調査されています。
医学: 肝臓病における潜在的な治療効果、および胆汁酸代謝における役割について研究されています。
作用機序
6-ケトリトコール酸は、さまざまな分子標的および経路との相互作用を通じてその効果を発揮します。 それは、胆汁酸代謝と解毒過程の調節に役割を果たす、ビタミンD受容体やプレグナンX受容体などの核受容体と相互作用することが知られています 。 この化合物は、特に肝細胞において、アポトーシス経路の活性化を通じて、特定の細胞タイプのアポトーシスを誘発することもできます .
類似の化合物との比較
6-ケトリトコール酸は、リトコール酸、ケノデオキシコール酸、ウルソデオキシコール酸などの他の胆汁酸に似ています。 それは、第6位にケト基が存在することが特徴であり、これは異なる化学的および生物学的特性を与えます .
類似の化合物
リトコール酸: 6-ケトリトコール酸が由来する二次胆汁酸。
ケノデオキシコール酸: 脂肪の乳化に関与する一次胆汁酸。
ウルソデオキシコール酸: 特定の肝臓病の治療に使用される胆汁酸。
6-ケトリトコール酸のユニークな構造と特性は、それを科学研究や潜在的な治療用アプリケーションに貴重な化合物にします。
生化学分析
Biochemical Properties
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is known to interact with several enzymes and proteins involved in bile acid metabolism. It is a substrate for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a crucial role in its oxidoreduction . This interaction is essential for maintaining the balance of bile acids in the liver and other tissues. Additionally, 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can inhibit the synthesis of endogenous bile acids and the secretion of bile cholesterol .
Cellular Effects
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid has been shown to influence various cellular processes. It can be absorbed by cells and has been found to inhibit the production of endogenous bile acids . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5), which are involved in regulating bile acid homeostasis and metabolic processes .
Molecular Mechanism
The molecular mechanism of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid involves its interaction with specific biomolecules. It binds to nuclear receptors like FXR and TGR5, leading to the activation or inhibition of target genes involved in bile acid synthesis and metabolism . Additionally, this compound can inhibit enzymes such as 11β-HSD1, affecting the conversion of active and inactive forms of bile acids . These interactions result in changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can accumulate in cells and tissues, leading to sustained effects on bile acid metabolism and cellular processes . Long-term exposure to this compound may result in alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, it can modulate bile acid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without toxicity.
Metabolic Pathways
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as 11β-HSD1 and nuclear receptors like FXR and TGR5, influencing the conversion and regulation of bile acids . This compound can affect metabolic flux and the levels of various metabolites, contributing to the overall regulation of bile acid homeostasis.
Transport and Distribution
The transport and distribution of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and accumulate in specific tissues, such as the liver . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement within the body.
Subcellular Localization
3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can exert its effects on bile acid metabolism and cellular processes.
準備方法
合成経路と反応条件
6-ケトリトコール酸は、肝臓のシトクロムP450酵素による水酸化を通じて、リトコール酸から合成することができます 。この反応は、リトコール酸分子の第6位にケト基を導入することを伴います。反応条件には、通常、シトクロムP450酵素、酸素、およびNADPHなどの補酵素の存在が含まれます。
工業生産方法
6-ケトリトコール酸の工業生産は、十分に文書化されていません。このプロセスは、微生物または酵素系を使用してリトコール酸を6-ケトリトコール酸に変換する、バイオ変換技術の使用を伴う可能性があります。この方法は、目的の化合物を生成する際の特異性と効率性が高いため、有利です。
化学反応の分析
反応の種類
6-ケトリトコール酸は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、さらに酸化されて他の代謝物を生成することができます。
還元: これは、リトコール酸または他の還元された誘導体を生成するために還元することができます。
置換: 第3位の水酸基は、他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 塩化チオニルと三臭化リンなどの試薬は、置換反応に使用できます。
生成された主な生成物
酸化: より酸化された胆汁酸誘導体の生成。
還元: リトコール酸および他の還元された胆汁酸の生成。
置換: さまざまな官能基を持つ置換された胆汁酸誘導体の生成。
類似化合物との比較
6-Ketolithocholic acid is similar to other bile acids such as lithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it is unique due to the presence of a keto group at the 6th position, which imparts distinct chemical and biological properties .
Similar Compounds
Lithocholic acid: A secondary bile acid from which 6-ketolithocholic acid is derived.
Chenodeoxycholic acid: A primary bile acid involved in the emulsification of fats.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases.
6-Ketolithocholic acid’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBXKZZDYMDCJ-IJPFKRJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946753 | |
| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-61-5 | |
| Record name | 6-Ketolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Cholanic acid-3α-ol-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-KETOLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?
A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.
Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?
A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.
Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?
A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.
Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?
A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)

![[3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-10-[3-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1209922.png)



![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)




![2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1209937.png)
![{2-[(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B1209939.png)
![Daphnetoxin, 12-[(1-oxo-5-phenyl-2,4-pentadienyl)oxy]-, [12beta(E,E)]-](/img/structure/B1209941.png)
